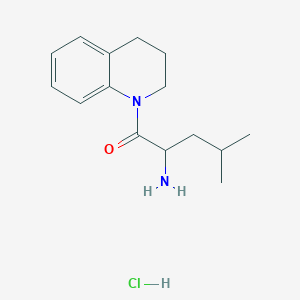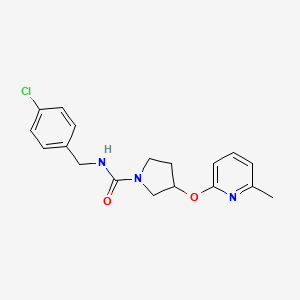![molecular formula C6H7ClF3NS B2593312 [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride CAS No. 1971858-34-0](/img/structure/B2593312.png)
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C6H7ClF3NS and a molecular weight of 217.64 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves the introduction of a trifluoromethyl group to a thiophene ring, followed by the addition of a methanamine group. The reaction conditions often require the use of specific catalysts and solvents to facilitate the desired transformations. For instance, trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for maximum yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiophene ring, potentially leading to the formation of less fluorinated or non-fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated thiophene derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: The compound is explored for its potential biological activities. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of molecules, making this compound a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure may interact with biological targets, leading to the development of new pharmaceuticals .
Industry: Industrially, the compound is used in the production of agrochemicals, materials science, and other applications where fluorinated compounds are desired for their stability and reactivity .
Wirkmechanismus
The mechanism of action of [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The thiophene ring may also contribute to the compound’s overall bioactivity by interacting with hydrophobic pockets in proteins .
Vergleich Mit ähnlichen Verbindungen
- [5-(Trifluoromethyl)thiophen-2-yl]methanol
- [5-(Trifluoromethyl)thiophen-2-yl]methylamine
- [5-(Trifluoromethyl)thiophen-2-yl]acetic acid
Uniqueness: Compared to its analogs, [5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is unique due to the presence of the methanamine group, which can participate in a wider range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Eigenschaften
IUPAC Name |
[5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NS.ClH/c7-6(8,9)5-2-1-4(3-10)11-5;/h1-2H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVYILROYJGFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1971858-34-0 |
Source


|
| Record name | [5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{Pyrido[3,4-d]pyrimidin-4-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2593230.png)
![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)
![(5Z)-3-ethyl-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2593239.png)


![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)
![6-{4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2593247.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(1-{[(5-METHYL-1H-PYRAZOL-3-YL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2593251.png)
![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)
